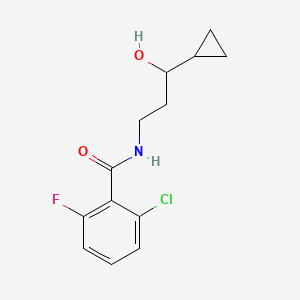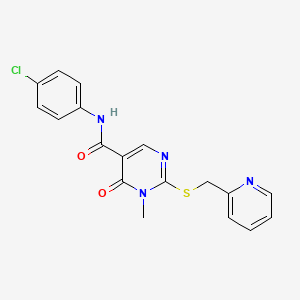
N-(4-氯苯基)-1-甲基-6-氧代-2-(吡啶-2-基甲基硫)-嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-chlorophenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a chlorophenyl group, a pyridinyl group, and a carboxamide group . These groups are common in many pharmaceutical compounds, suggesting potential biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. The pyrimidine ring, for example, is known to participate in various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .科学研究应用
Here is a comprehensive analysis of the scientific research applications of N-(4-chlorophenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide (also known as AB00678418-01):
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that derivatives of this compound can be effective against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.
Antimicrobial Activity
N-(4-chlorophenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide has been explored for its antimicrobial properties. It has demonstrated efficacy against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents. The compound’s structure allows it to interfere with microbial cell wall synthesis and protein function .
Enzyme Inhibition Studies
This compound is also used in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways of diseases. For example, it has been tested as an inhibitor of specific kinases and proteases, which are crucial in the progression of diseases like cancer and neurodegenerative disorders . By inhibiting these enzymes, the compound can potentially halt disease progression.
Neuroprotective Agents
Research has indicated that derivatives of this compound may have neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its antioxidant properties contribute to its neuroprotective potential .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been investigated in various studies. It has shown the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Research
N-(4-chlorophenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly useful in the development of therapies for diseases where oxidative stress is a key factor .
Drug Development and Design
The compound serves as a scaffold for the development of new drugs. Its versatile structure allows for modifications that can enhance its pharmacological properties. Researchers use it as a starting point to design more potent and selective drugs for various therapeutic applications .
Agricultural Chemistry
In agricultural chemistry, this compound has been explored for its potential as a pesticide or herbicide. Its ability to interfere with biological processes in pests and weeds makes it a candidate for developing new agricultural chemicals that are more effective and environmentally friendly .
属性
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-23-17(25)15(16(24)22-13-7-5-12(19)6-8-13)10-21-18(23)26-11-14-4-2-3-9-20-14/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZVUCHSZWVJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

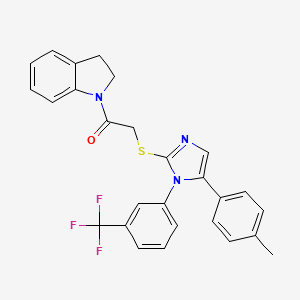
![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)
![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)
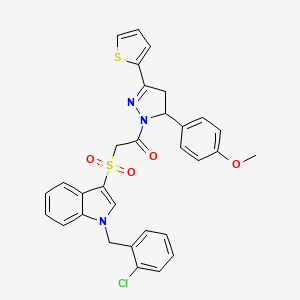


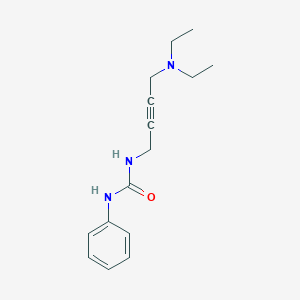



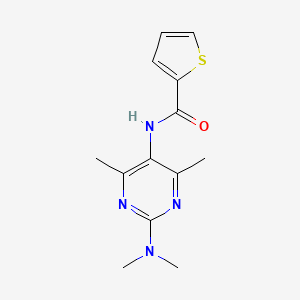
![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)
